molecular formula C18H16FN3O3S B1417493 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 1242870-45-6

1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1417493
M. Wt: 373.4 g/mol
InChI Key: SCTYRAFYSKUGBQ-UHFFFAOYSA-N
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Description

The compound “1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule with a molecular formula of C18H16FN3O3S . It has an average mass of 373.4 g/mol. This compound belongs to the class of organic compounds known as phenylpyridines .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a thieno[3,2-d]pyrimidin-2-yl group attached to a piperidine ring via a carboxylic acid linkage . The thieno[3,2-d]pyrimidin-2-yl group itself contains a 2-fluorophenyl substituent .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 131.9±0.5 cm3 . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has 5 freely rotating bonds . Its polar surface area is 102 Å2 . The compound’s polarizability is 52.3±0.5 10-24 cm3 . Its surface tension is 53.6±7.0 dyne/cm . The molar volume of the compound is 344.1±7.0 cm3 .

Scientific Research Applications

1. Potential in Cancer Treatment

This compound has been identified as an Aurora kinase inhibitor, which is significant in the context of cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. The specific compound, being an Aurora kinase inhibitor, may hold potential in the treatment of various cancers (ロバート ヘンリー,ジェームズ, 2006).

2. Antibacterial Agent Properties

Another significant application of this compound is in the realm of antibacterial drugs. The compound's structure is related to fluoroquinolones, a class of antibiotics. Such compounds have been shown to exhibit potent antibacterial activities, making them candidates for the treatment of various bacterial infections (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

3. Role in Antimicrobial Resistance

The compound's structure is related to a class of molecules known for their effectiveness against drug-resistant strains of bacteria. This is crucial in the context of growing antibiotic resistance, as new compounds are constantly needed to combat evolving microbial threats (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

4. Antitumor and Anticancer Applications

Research has shown that derivatives of this compound exhibit significant antitumor and anticancer activities. This opens up possibilities for its use in developing new cancer therapies (Hafez & El-Gazzar, 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of related pyrimidine derivatives . Additionally, the development of novel synthetic methodologies could lead to more efficient and versatile routes to this and related compounds .

properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-13-4-2-1-3-11(13)12-9-26-15-14(12)20-18(21-16(15)23)22-7-5-10(6-8-22)17(24)25/h1-4,9-10H,5-8H2,(H,24,25)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTYRAFYSKUGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

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